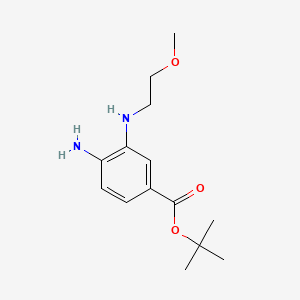
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of bromomethyl and chloro substituents, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 8-chloro-3-ethylquinoxalin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, oxidized quinoxaline derivatives, and reduced forms of the original compound, each with distinct chemical and physical properties.
科学研究应用
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group, but lacks the quinoxaline core.
8-Chloroquinoxaline: Shares the quinoxaline core and chloro substituent but lacks the bromomethyl group.
3-Ethylquinoxaline: Contains the quinoxaline core and ethyl group but lacks the bromomethyl and chloro substituents.
Uniqueness
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is unique due to the combination of bromomethyl, chloro, and ethyl substituents on the quinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H10BrClN2O |
|---|---|
分子量 |
301.56 g/mol |
IUPAC 名称 |
7-(bromomethyl)-8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrClN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
InChI 键 |
PEXOGKJNPUCRSM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C(=C(C=C2)CBr)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


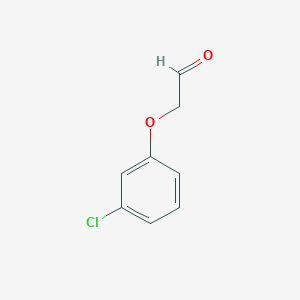
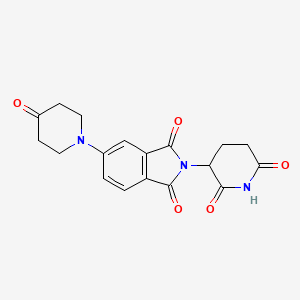
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
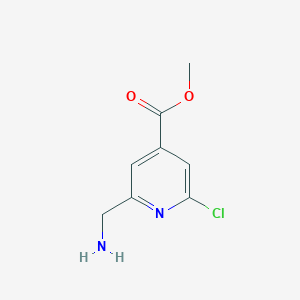

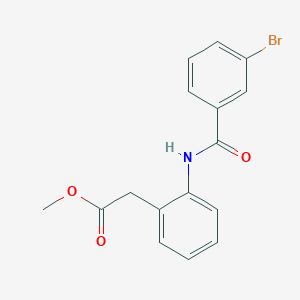
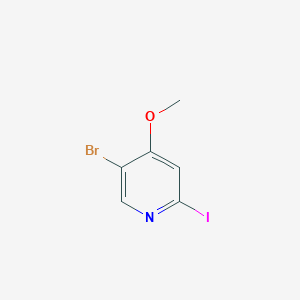

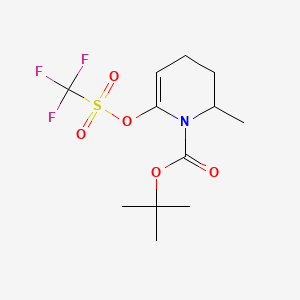
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)



